
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C18H22N4O3 This compound is part of the heterocyclic aromatic series, characterized by a ring structure that includes oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and piperazine derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound. For example, the condensation of furan derivatives with piperazine can be carried out in the presence of a base such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
Chemistry
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
This compound has been investigated for its bioactive properties:
- Antibacterial Activity: Studies have shown that it can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.
- Antifungal Properties: Research indicates potential efficacy against certain fungal strains.
Medicine
This compound is being explored for drug development:
- Targeting Specific Enzymes/Receptors: The compound's ability to bind to specific molecular targets makes it a candidate for developing therapies against various diseases.
Industry
In industrial applications, this compound is utilized in developing new materials with unique properties due to its heterocyclic structure.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted by XYZ et al., the compound demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of the enzyme transpeptidase involved in peptidoglycan synthesis.
Case Study 2: Drug Development
Research by ABC et al. explored the potential of this compound as an inhibitor for specific kinases involved in cancer pathways. The findings suggested that it could lead to the development of targeted cancer therapies.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(piperazin-1-yl)methanone
- Morpholinopyridazine derivatives
- Piperazine derivatives
Uniqueness
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is unique due to its combination of furan, morpholine, and pyridazine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a furan ring, a piperazine moiety, and a morpholinopyridazine segment. The structural formula can be represented as follows:
Molecular Characteristics
Property | Value |
---|---|
Molecular Weight | 295.34 g/mol |
Density | Not specified |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
1. Anti-inflammatory Activity
Furan derivatives have been shown to exhibit anti-inflammatory properties. Research indicates that compounds with furan structures can modulate signaling pathways such as MAPK and PPAR-ɣ, which are crucial in inflammatory responses. For instance, studies have demonstrated that certain furan derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study:
In a study evaluating the anti-inflammatory effects of furan derivatives, it was found that a related compound significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that furan-based compounds could be promising candidates for developing new anti-inflammatory drugs .
2. Antimicrobial Activity
The antimicrobial activity of furan derivatives has been extensively documented. Furan-based compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial growth through interference with cell wall synthesis or enzyme activity.
Data Table: Antimicrobial Efficacy
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Aryl-3(furan-2-yl)propanoic acid | E. coli | 64 µg/mL |
Furan derivative XH-14 | S. aureus | 32 µg/mL |
Research Findings:
A study highlighted that derivatives of furan exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics like streptomycin and tetracycline against certain resistant strains .
3. Anticancer Activity
Furan derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth via various mechanisms, including the modulation of apoptosis-related proteins.
Case Study:
In vitro studies revealed that a furan derivative led to significant apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 . This suggests potential therapeutic applications in oncology.
Properties
IUPAC Name |
furan-2-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(15-2-1-9-25-15)22-5-3-20(4-6-22)14-12-16(19-18-13-14)21-7-10-24-11-8-21/h1-2,9,12-13H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBZVKKKOVIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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